

# Independent Verification of Upadacitinib (UP163) Research Findings: A Comparative Guide

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## Compound of Interest

Compound Name: UP163

Cat. No.: B3543507

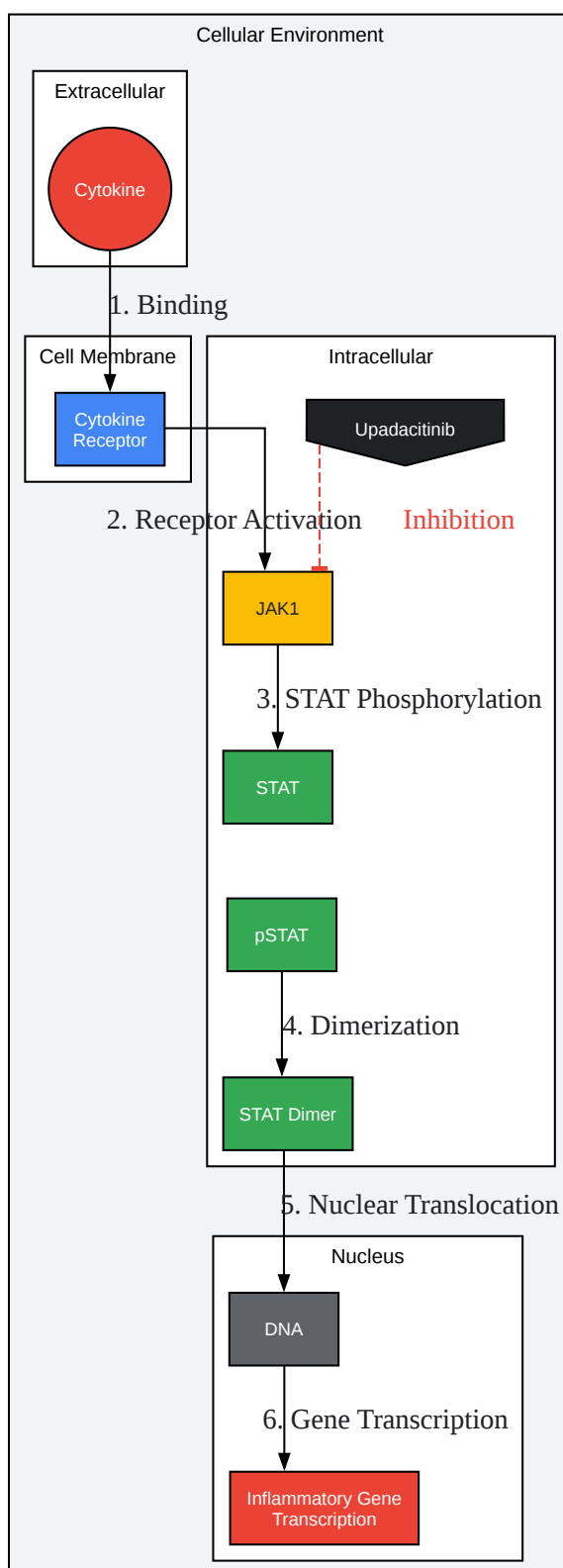
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis and comparison of the published research findings for Upadacitinib, a selective Janus kinase (JAK) inhibitor. The information presented is collated from peer-reviewed clinical trial data to support independent verification and further research.

## Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Upadacitinib is a selective inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway. [1][2][3] This pathway is crucial for transducing signals from various cytokines and growth factors that are implicated in inflammatory and autoimmune diseases. [4][5] By competitively binding to the ATP-binding site of JAK1, Upadacitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). [2][3] This, in turn, prevents the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. [2][4] The selectivity of Upadacitinib for JAK1 over other JAK isoforms, such as JAK2, JAK3, and TYK2, has been demonstrated in enzymatic assays. [2]



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Caption: Mechanism of action of Upadacitinib in the JAK-STAT signaling pathway.

# Clinical Efficacy in Rheumatoid Arthritis: The SELECT Program

The efficacy and safety of Upadacitinib in adults with moderately to severely active rheumatoid arthritis have been extensively studied in the Phase 3 SELECT clinical trial program.

## Comparative Efficacy: Upadacitinib vs. Adalimumab (SELECT-COMPARE)

The SELECT-COMPARE trial was a pivotal study that evaluated Upadacitinib in patients with an inadequate response to methotrexate.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: SELECT-COMPARE

- Design: A Phase 3, randomized, double-blind, placebo- and active-controlled study.[\[7\]](#)[\[9\]](#)
- Participants: Adult patients with moderate to severe rheumatoid arthritis on a stable background dose of methotrexate.[\[6\]](#)[\[7\]](#)
- Arms:
  - Upadacitinib (15 mg once daily) + Methotrexate
  - Adalimumab (40 mg every other week) + Methotrexate
  - Placebo + Methotrexate[\[7\]](#)
- Primary Endpoints (at Week 12):
  - Achievement of ACR20 response (a 20% improvement in the American College of Rheumatology criteria).[\[7\]](#)[\[10\]](#)
  - Clinical remission based on the Disease Activity Score 28 using C-reactive protein (DAS28-CRP < 2.6).[\[7\]](#)[\[10\]](#)

Quantitative Data Summary: SELECT-COMPARE Efficacy at Week 12

Efficacy Outcome	Upadacitinib 15 mg + MTX	Adalimumab 40 mg + MTX	Placebo + MTX
ACR20 Response	71% <sup>[7]</sup> <sup>[10]</sup>	63% <sup>[7]</sup>	36% <sup>[7]</sup> <sup>[10]</sup>
ACR50 Response	45% <sup>[7]</sup> <sup>[10]</sup>	29% <sup>[7]</sup> <sup>[10]</sup>	15%
ACR70 Response	25% <sup>[7]</sup>	13% <sup>[7]</sup>	5% <sup>[7]</sup>
Clinical Remission (DAS28-CRP < 2.6)	29% <sup>[7]</sup> <sup>[10]</sup>	18% <sup>[7]</sup>	6% <sup>[7]</sup>
Low Disease Activity (DAS28-CRP ≤ 3.2)	45% <sup>[7]</sup>	29% <sup>[7]</sup>	14% <sup>[7]</sup>

MTX = Methotrexate

Five-year data from the SELECT-COMPARE trial demonstrated that the clinical superiority of Upadacitinib over Adalimumab was maintained, with a consistent safety profile.<sup>[6]</sup><sup>[9]</sup> Furthermore, Upadacitinib significantly inhibited radiographic progression compared to placebo at week 26.<sup>[10]</sup>

## Comparative Efficacy: Upadacitinib vs. Tofacitinib (Indirect Comparison)

A matching-adjusted indirect comparison (MAIC) was conducted to compare the efficacy of Upadacitinib with another JAK inhibitor, Tofacitinib.<sup>[11]</sup><sup>[12]</sup>

Experimental Protocol: Matching-Adjusted Indirect Comparison

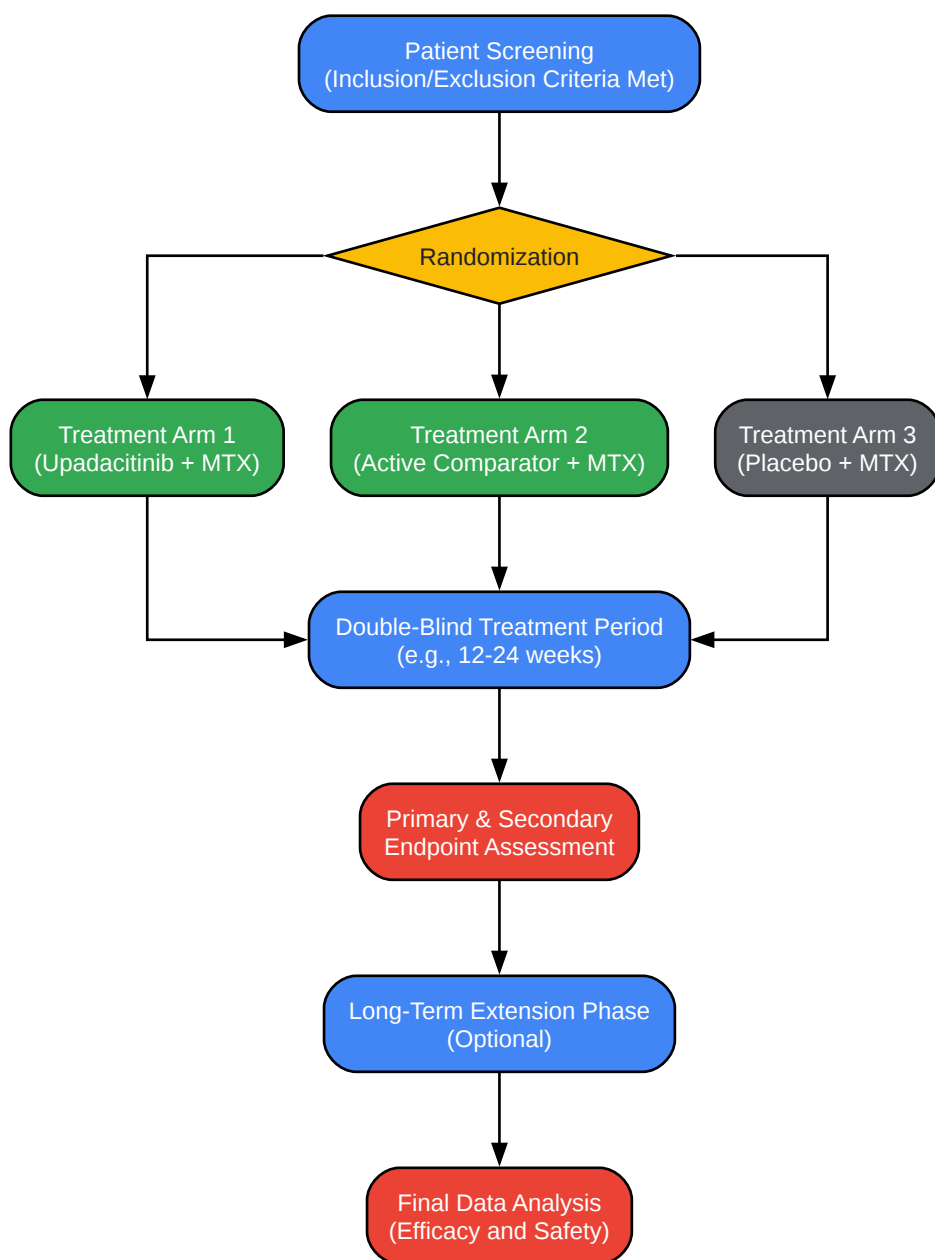
- Data Sources: Patient-level data from the SELECT-MONOTHERAPY and SELECT-COMPARE trials for Upadacitinib were compared against published data from the ORAL Standard and ORAL Strategy trials for Tofacitinib.<sup>[12]</sup>
- Methodology: A statistical re-weighting of the Upadacitinib trial populations was performed to match the baseline characteristics of the Tofacitinib trial populations, allowing for an indirect comparison of treatment effects.<sup>[12]</sup>

Quantitative Data Summary: Indirect Comparison at 3 and 6 Months

- At 3 months: Upadacitinib monotherapy was associated with a significantly higher ACR70 response rate compared to Tofacitinib plus methotrexate.[11][12][13] Upadacitinib plus methotrexate was associated with a higher ACR50 response compared to Tofacitinib plus methotrexate.[12]
- At 6 months: Upadacitinib plus methotrexate was associated with significantly greater improvements in clinical remission (SDAI, CDAI, and DAS28-ESR) compared to Tofacitinib plus methotrexate.[11][12][13]

## Experimental Workflow: A Typical Phase 3 Rheumatoid Arthritis Trial

The following diagram illustrates the general workflow for a patient participating in a pivotal Phase 3 clinical trial for rheumatoid arthritis, such as SELECT-COMPARE.



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Caption: Generalized experimental workflow for a Phase 3 rheumatoid arthritis clinical trial.

## Safety and Tolerability

The safety profile of Upadacitinib has been consistently characterized across numerous clinical trials.[14] In the SELECT-COMPARE study, rates of adverse events and serious infections were generally similar between the Upadacitinib and Adalimumab groups, and higher than in the placebo group.[8] A numerically higher incidence of herpes zoster was observed with

Upadacitinib compared to Adalimumab.[8][9] Importantly, long-term data have not revealed any new safety signals.[9] A network meta-analysis of nine randomized controlled trials concluded that Upadacitinib was not linked to a significant increase in the risk of serious adverse events.[15]

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